

Safety and Handling of Pyruvic Acid-13C2: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pyruvic acid-13C2

Cat. No.: B15559712

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **Pyruvic acid-13C2**, a stable isotope-labeled compound crucial for metabolic research and in vivo imaging.

Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

Pyruvic acid-13C2, like its unlabeled counterpart, is a corrosive and combustible liquid that requires careful handling. The primary hazards are associated with its acidic nature, which can cause severe skin burns and eye damage upon contact.^{[1][2]} Inhalation of its vapor or mist can be harmful and is destructive to the tissues of the mucous membranes and upper respiratory tract.^[1]

GHS Hazard Statements:

- H227: Combustible liquid.^[1]
- H314: Causes severe skin burns and eye damage.^{[1][3]}
- H318: Causes serious eye damage.^[1]

Signal Word: Danger^{[1][3]}

Hazard Pictograms:

- GHS05: Corrosion[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of **Pyruvic acid-13C2** is fundamental to its safe handling and storage.

Property	Value	Reference
Molecular Formula	C ¹³ C ₂ H ₄ O ₃	[4]
Molecular Weight	90.05 g/mol	[3]
Appearance	Liquid	[3]
Boiling Point	165 °C (lit.)	[3][5]
Density	1.295 g/mL at 25 °C	[3]
Flash Point	82 °C / 179.6 °F	[6]
Autoignition Temperature	305 °C / 581 °F	[6]
Storage Temperature	-20°C or -80°C (in freezer)	[1][3]
Solubility	Miscible with water.	[7]

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with **Pyruvic acid-13C2**.

Handling:

- Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors.
[8]
- Avoid contact with skin, eyes, and clothing.[1]

- Keep away from heat, sparks, open flames, and other ignition sources.[1][6] No smoking.[1]
- Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8]
- Handle and open containers with care.[8]
- Ground all equipment containing the material.[8]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
- Recommended storage is in a freezer at -20°C or -80°C.[1][3]
- Protect from light, air, and moisture.[1]
- Store locked up.[1][8]
- Keep away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[6]

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

- Use in a well-ventilated area. Local exhaust ventilation is generally required.[2]
- Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Personal Protective Equipment (PPE):

PPE Type	Specifications	Reference
Eye/Face Protection	Safety glasses with side-shields or goggles. A full-face shield is recommended.	[1] [8]
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber, 0.5 mm thickness, with a breakthrough time of >480 minutes). Protective clothing, such as a lab coat or overalls, is necessary.	[8] [9]
Respiratory Protection	If vapor or mist is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.	[6]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route	First Aid Procedure	Reference
Inhalation	Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.	[1]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.	[1][6]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.	[1][6]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.	[1][6]

Accidental Release and Firefighting Measures

Accidental Release:

- Evacuate personnel to a safe area.[1]
- Remove all sources of ignition.[1][6]
- Ventilate the area.[8]
- Wear appropriate PPE.[1]

- For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder) and place in a suitable container for disposal.[1][6]
- For large spills, dike the area to contain the spill and collect with an electrically protected vacuum cleaner or by wet-brushing.[1]
- Do not let the product enter drains.[1]

Firefighting:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
- Unsuitable Extinguishing Media: No information available.[6]
- Specific Hazards: Combustible liquid.[1][6] Containers may explode when heated.[6] Hazardous decomposition products include carbon oxides.[1]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Protocols

Pyruvic acid-13C2 is a key substrate in metabolic studies, particularly in hyperpolarized magnetic resonance imaging (MRI) and metabolic flux analysis.

Hyperpolarized [1,2-13C2]Pyruvate Preparation for In Vivo MRI

This protocol outlines the general steps for the preparation of hyperpolarized pyruvic acid for injection in preclinical studies.

Materials:

- [1,2-13C2]Pyruvic acid
- Trityl radical (e.g., OX063)

- Dissolution medium (e.g., aqueous solution with NaOH, Tris buffer, and EDTA)
- Dynamic Nuclear Polarization (DNP) polarizer

Procedure:

- Sample Preparation: A mixture of [1,2-¹³C₂]pyruvic acid and a trityl radical is prepared.
- Polarization: The sample is inserted into a DNP polarizer and cooled to approximately 1.4 K in a strong magnetic field (e.g., 3.35 T). The sample is irradiated with microwaves for about 1-2 hours to build up nuclear polarization.[\[2\]](#)[\[10\]](#)
- Dissolution: The hyperpolarized sample is rapidly dissolved with a heated aqueous dissolution medium. The dissolution process is automated to ensure rapid and sterile transfer.
- Neutralization and Formulation: The dissolved sample is neutralized to a physiological pH (around 7.4-7.8) to create an injectable solution.[\[10\]](#) The final concentration of pyruvate is typically around 80-100 mM.[\[2\]](#)[\[11\]](#)
- Quality Control: The final solution is checked for pH, temperature, and pyruvate concentration before injection.
- Injection: The hyperpolarized [1,2-¹³C₂]pyruvate solution is injected intravenously into the subject immediately after preparation, as the hyperpolarized state decays rapidly.

Cell Culture Protocol for Metabolic Flux Analysis

This protocol describes the use of **Pyruvic acid-13C2** to trace metabolic pathways in cultured cells.

Materials:

- Cells of interest
- Base cell culture medium deficient in unlabeled pyruvate
- **Pyruvic acid-13C2**

- Dialyzed Fetal Bovine Serum (dFBS)
- Standard cell culture supplements
- Extraction solvent (e.g., 80% methanol, chilled to -80°C)

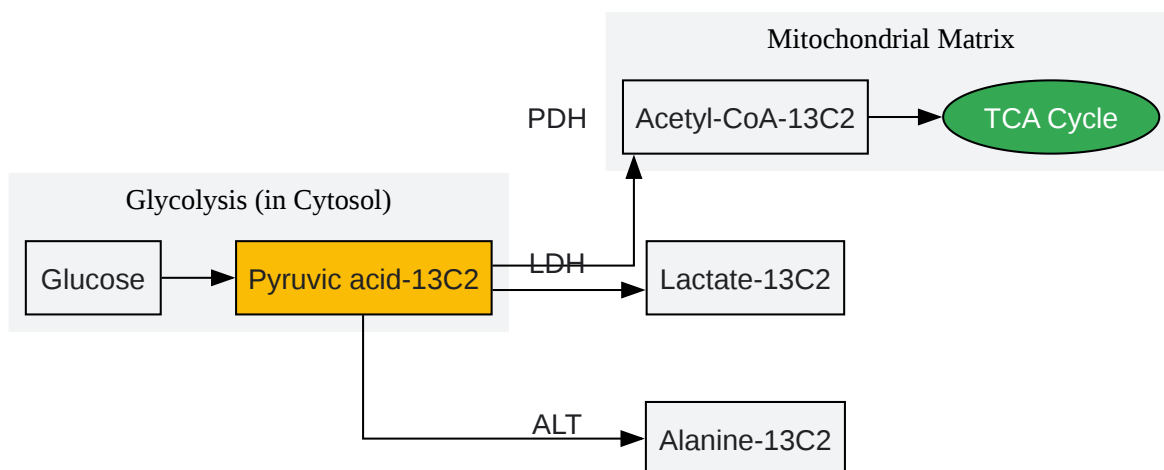
Procedure:

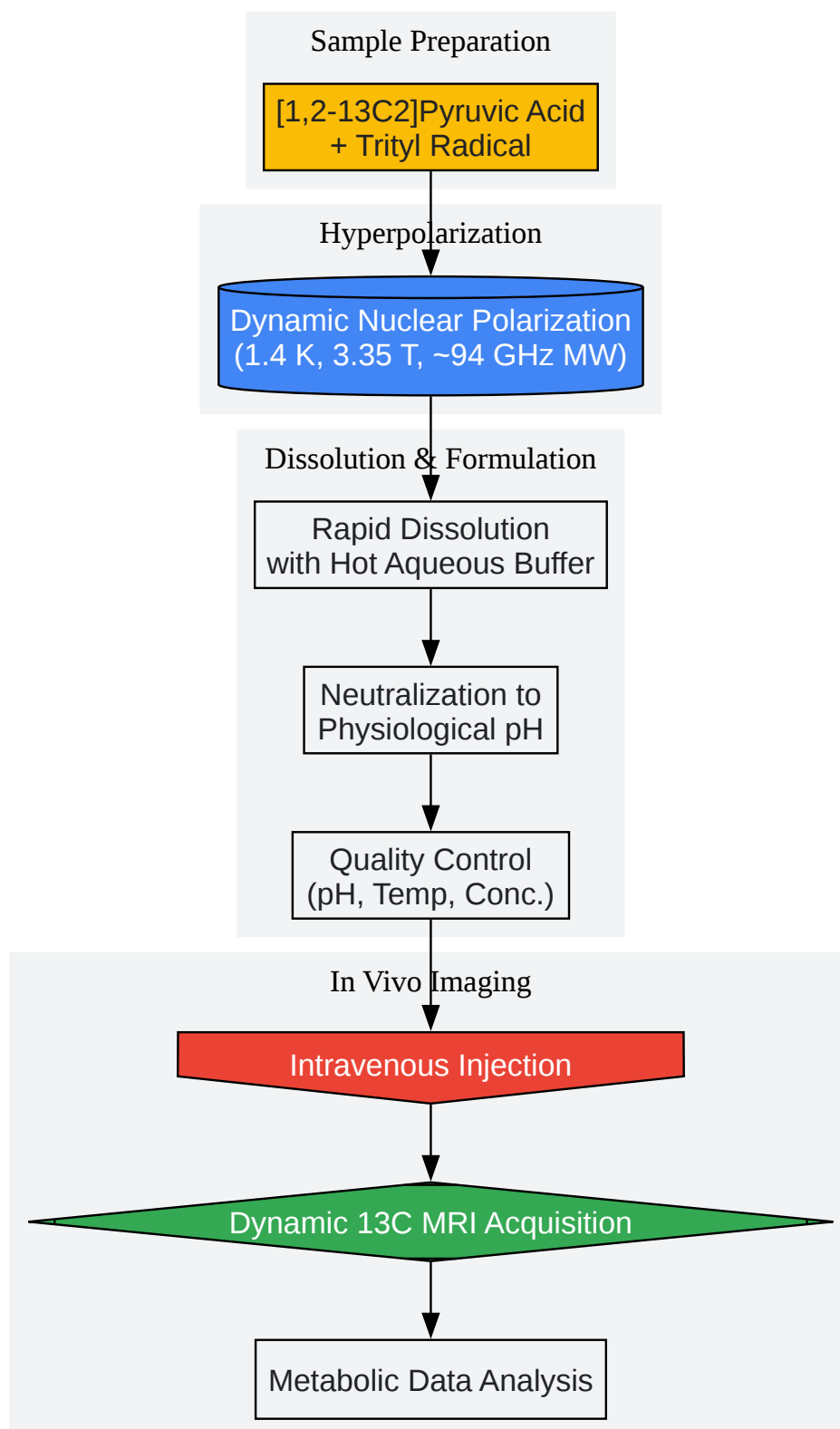
- Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to reach the desired confluency.
- Media Preparation: Prepare the labeling medium by supplementing the pyruvate-free base medium with a known concentration of **Pyruvic acid-13C2**. Add dFBS and other necessary supplements.
- Medium Exchange: Remove the standard growth medium from the cells and wash them with sterile phosphate-buffered saline (PBS).
- Labeling: Add the pre-warmed **Pyruvic acid-13C2** containing medium to the cells and incubate for a specific period (this can range from minutes to hours depending on the metabolic pathway of interest).
- Metabolite Extraction:
 - Aspirate the labeling medium.
 - Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.
 - Scrape the cells and collect the cell lysate.
 - Centrifuge the lysate to pellet cell debris.
- Analysis: The supernatant containing the extracted metabolites is then analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of ¹³C into downstream metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows involving **Pyruvic acid-13C2**.





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